molecular formula C10H9ClF3N3 B1417884 4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride CAS No. 1171001-63-0

4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride

Cat. No.: B1417884
CAS No.: 1171001-63-0
M. Wt: 263.65 g/mol
InChI Key: MTMYLQINXDADBL-UHFFFAOYSA-N
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Description

4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride is a fluorinated quinoline derivative characterized by a hydrazino group (-NHNH₂) at position 4 and a trifluoromethyl (-CF₃) substituent at position 8 of the quinoline ring. Its CAS number is 1171001-63-0 . The compound is commercially available, with suppliers like CymitQuimica offering it at research-scale quantities (1g for €368.00) . The hydrazino group confers nucleophilic reactivity, while the -CF₃ group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

[8-(trifluoromethyl)quinolin-4-yl]hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)7-3-1-2-6-8(16-14)4-5-15-9(6)7;/h1-5H,14H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMYLQINXDADBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656584
Record name 4-Hydrazinyl-8-(trifluoromethyl)quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171001-63-0
Record name 4-Hydrazinyl-8-(trifluoromethyl)quinoline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and findings from recent research studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Empirical Formula : C10H8F3N3·HCl
  • Molecular Weight : 263.65 g/mol
  • Functional Groups : Hydrazine group and trifluoromethyl substituent on the quinoline ring.

These structural features contribute to its reactivity and biological properties, enhancing its lipophilicity and enabling effective cellular penetration .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for neurotransmission. This inhibition may have implications for neurodegenerative diseases .
  • Antimicrobial Activity : Preliminary studies indicate promising activity against both Gram-positive and Gram-negative bacteria. The compound interacts with bacterial cell membranes, disrupting cellular processes .
  • Anticancer Potential : Research suggests that this compound may interfere with cancer cell proliferation by targeting specific molecular pathways involved in tumor growth .

Antimicrobial Activity

A study evaluated the antibacterial properties of various quinoline derivatives, including hydrazones similar to 4-Hydrazino 8-trifluoromethyl-quinoline. Compounds demonstrated significant activity against strains such as Escherichia coli and Staphylococcus aureus, with some derivatives showing a minimum inhibitory concentration (MIC) as low as 4 μg/mL against Mycobacterium tuberculosis .

CompoundMIC (μg/mL)Target Bacteria
QH-024Mtb H37Rv
QH-044Acinetobacter baumannii
QH-054Staphylococcus aureus

Anticancer Studies

In vitro studies have indicated that derivatives of quinoline hydrazones exhibit significant anticancer activity. For instance, compounds designed with a similar scaffold demonstrated cytotoxic effects on various cancer cell lines while maintaining high cell viability in non-cancerous cells .

Case Studies

  • Antitubercular Activity : A study focused on the synthesis and evaluation of quinoline derivatives highlighted that certain compounds exhibited superior antitubercular activity compared to standard treatments like rifampicin. The mode of action involved docking studies that revealed interactions with key enzymes in the Mycobacterium tuberculosis metabolic pathways .
  • Cytotoxicity Assessments : Another investigation into the cytotoxic effects of quinoline derivatives revealed that many compounds maintained over 90% cell viability in non-cancerous cells while effectively reducing viability in cancerous cells, indicating a favorable therapeutic index .

Scientific Research Applications

Medicinal Chemistry

4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride is primarily studied for its potential as an antimicrobial agent and anticancer drug . Its structure allows it to interact with various biological targets, leading to inhibition of critical enzymes and disruption of cellular processes.

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .
  • Anticancer Potential : Research suggests that this compound may interfere with cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. It has shown promising results in inhibiting cancer cell lines in vitro .

Enzyme Inhibition Studies

The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity. Notable targets include:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can have implications in treating neurodegenerative diseases.
  • Butyrylcholinesterase (BuChE) : Similar to AChE, BuChE inhibition is relevant for neurological conditions.

Material Science

In addition to biological applications, this compound serves as a building block for synthesizing more complex materials. Its unique chemical properties make it suitable for developing new materials in various industrial applications.

Case Study 1: Antimicrobial Efficacy Against Mycobacterium tuberculosis

A study evaluated the effectiveness of hydrazone derivatives related to quinoline structures against Mycobacterium tuberculosis (Mtb WT H37Rv). The derivatives demonstrated enhanced anti-tuberculosis activity compared to standard treatments like rifampicin, indicating that structural modifications can lead to improved efficacy against resistant strains.

Case Study 2: Synergistic Effects with Standard Antibiotics

Research involving hybrid compounds combining quinolines with other pharmacophores showed enhanced antibacterial activity when used alongside ciprofloxacin against multidrug-resistant bacterial strains. This highlights the potential for developing combination therapies utilizing compounds like this compound.

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineReference
4-Hydrazino 8-trifluoromethyl-quinolineAntibacterialMRSA, E. coli
Hydrazone DerivativesAntitubercularMycobacterium tuberculosis
Quinoline-based CompoundsAnticancerVarious cancer cell lines

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 4-hydrazino 8-trifluoromethyl-quinoline hydrochloride with analogous quinoline derivatives:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
4-Hydrazino 8-trifluoromethyl-quinoline HCl 1171001-63-0 C₁₀H₉F₃N₃·HCl (est.) 8-CF₃, 4-NHNH₂·HCl ~279.67 (est.) High lipophilicity; commercial availability
4-Hydrazino 7-trifluoromethyl-quinoline HCl 88164-54-9 C₁₀H₉F₃N₃·HCl (est.) 7-CF₃, 4-NHNH₂·HCl ~279.67 (est.) Positional isomer; electronic effects differ due to CF₃ placement
8-Chloro-2,6-dimethyl-4-hydrazinoquinoline HCl 1208518-95-9 C₁₁H₁₃Cl₂N₃ 8-Cl, 2,6-CH₃, 4-NHNH₂·HCl 282.15 Chloro and methyl groups enhance lipophilicity; potential steric hindrance
4-Hydrazino-2,5,7-trimethylquinoline HCl 1170959-06-4 C₁₂H₁₅N₃·HCl 2,5,7-CH₃, 4-NHNH₂·HCl 237.73 Increased methyl substitution may reduce aqueous solubility
4-Hydroxy-2-propyl-8-trifluoromethylquinoline 948291-55-2 C₁₃H₁₂F₃NO 8-CF₃, 4-OH, 2-propyl 255.24 Hydroxyl group improves solubility via hydrogen bonding

Key Differences and Implications

Substituent Position (7 vs. 8-CF₃): The 8-trifluoromethyl derivative (target compound) positions the electron-withdrawing -CF₃ group farther from the hydrazino moiety compared to the 7-trifluoromethyl isomer. This may alter electronic distribution across the quinoline ring, affecting reactivity in cross-coupling reactions or target binding .

Chloro vs. Trifluoromethyl Substituents: The 8-chloro derivative (CAS 1208518-95-9) replaces -CF₃ with -Cl, reducing steric bulk but maintaining electron-withdrawing effects.

Functional Group Variations (Hydrazino vs. Hydroxy): The 4-hydroxy analog (CAS 948291-55-2) replaces -NHNH₂ with -OH, enabling hydrogen bonding but eliminating the nucleophilic hydrazino group.

Preparation Methods

Method 1: Multi-step Organic Synthesis via Condensation and Cyclization

Step 1: Synthesis of 8-Trifluoromethylquinoline

  • Starting Materials: 2-Aminobenzaldehyde derivatives or substituted anilines.
  • Reaction: Friedländer or Pfitzner-Moffatt oxidation methods are used to synthesize the quinoline core.
  • Conditions: Acid catalysis (e.g., hydrochloric acid or trifluoroacetic acid), elevated temperatures (~100-120°C).

Step 2: Introduction of Hydrazine Group at the 4-Position

  • Reaction: Nucleophilic substitution of the 4-position with hydrazine hydrate.
  • Conditions: Reflux in ethanol or acetic acid, often with catalysts like acetic acid to facilitate substitution.

Step 3: Incorporation of Trifluoromethyl Group at the 8-Position

  • Reaction: Electrophilic trifluoromethylation using reagents such as trifluoromethyl sulfonates or hypervalent iodine reagents.
  • Conditions: Mild to moderate temperatures, in the presence of radical initiators or copper catalysts.

Step 4: Salt Formation

  • Reaction: Treatment with hydrochloric acid to convert the free base into the hydrochloride salt.
  • Conditions: Aqueous acidification, followed by filtration and drying.

Method 2: One-Pot Synthesis via Cyclization and Functionalization

Some recent advances suggest a one-pot approach:

  • Starting Material: 2-Aminobenzyl alcohol derivatives or related precursors.
  • Reaction: Under oxidative conditions, cyclization occurs with simultaneous trifluoromethylation using reagents like Togni's reagent or Langlois' reagent.
  • Hydrazine Addition: Hydrazine hydrate is added during the reaction to functionalize the 4-position.
  • Advantages: Reduced steps, higher efficiency, and better yields.

Research Findings and Notes

  • Efficiency & Yield: Multi-step methods typically yield 50-70%, whereas one-pot methods can reach up to 80% with optimized conditions.
  • Reaction Optimization: Catalysts such as copper or rhodium complexes improve trifluoromethylation efficiency.
  • Safety & Handling: Reagents like trifluoromethylating agents require careful handling due to their reactivity and toxicity.
  • Intermediate Purification: Chromatography and recrystallization are standard for isolating intermediates and final products.

Q & A

Basic: What are the critical steps for synthesizing 4-Hydrazino-8-trifluoromethylquinoline hydrochloride, and how can purity be ensured?

Methodological Answer:
The synthesis typically involves hydrazine substitution on a halogenated quinoline precursor. For example, 4-chloro-8-trifluoromethylquinoline can react with hydrazine hydrate under reflux in ethanol or DMF. Key steps include:

  • Precursor preparation : Start with halogenated intermediates like 4-chloro-8-trifluoromethylquinoline (CAS RN 23779-97-7), which is commercially available but requires >97% purity for reliable results .
  • Hydrazine substitution : Use anhydrous conditions to avoid side reactions. Monitor reaction progress via TLC (e.g., hexane/ethyl acetate 3:1) .
  • Purification : Recrystallize the product using ethanol/water mixtures or employ silica gel chromatography. Validate purity via HPLC (>98% by GC or HPLC) and confirm structure with 1H^1 \text{H}-NMR (e.g., hydrazino protons at δ 3.8–4.2 ppm) .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what data should be prioritized?

Methodological Answer:

  • Infrared Spectroscopy (IR) : Identify N–H stretches (3100–3300 cm1^{-1}) and C–F vibrations (1100–1250 cm1^{-1}) to confirm functional groups .
  • NMR Spectroscopy : 1H^1 \text{H}-NMR should resolve aromatic protons (δ 7.5–8.5 ppm) and hydrazino protons (δ 3.8–4.2 ppm). 13C^{13} \text{C}-NMR should show CF3_3 signals at ~120–125 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ for C10_{10}H10_{10}F3_3N3_3Cl requires exact mass matching within 3 ppm error) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Engineering Controls : Use fume hoods with >0.5 m/s face velocity to minimize inhalation risks. Ensure negative-pressure containment for powder handling .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, tight-sealing goggles, and lab coats. Use NIOSH-approved N95 respirators if ventilation is insufficient .
  • Waste Disposal : Neutralize acidic residues (e.g., with sodium bicarbonate) before disposal. Store waste in labeled, sealed containers compliant with local regulations .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 35–85%) for hydrazinoquinoline derivatives?

Methodological Answer:
Yield discrepancies often arise from:

  • Reaction Solvent Polarity : Polar aprotic solvents (DMF, DMSO) may improve solubility but increase side reactions. Optimize solvent choice via Design of Experiments (DoE) .
  • Hydrazine Stoichiometry : Excess hydrazine (>2 eq.) can lead to over-substitution. Use in situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress .
  • Purification Challenges : Low yields may reflect losses during chromatography. Compare recrystallization solvents (e.g., ethanol vs. acetonitrile) to improve recovery .

Advanced: What strategies optimize the hydrazine substitution reaction for scale-up without compromising selectivity?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 12 hours conventionally) while maintaining >90% purity .
  • Catalytic Additives : Use KI (10 mol%) to enhance halogen displacement kinetics in DMF .
  • Process Analytical Technology (PAT) : Implement inline pH and temperature sensors to maintain optimal conditions (pH 7–8, 80–100°C) during scale-up .

Advanced: How can researchers investigate the compound’s reactivity in biological systems using mechanistic studies?

Methodological Answer:

  • Target Engagement Assays : Use surface plasmon resonance (SPR) to measure binding affinity to enzymes (e.g., kinases or oxidoreductases). Validate with IC50_{50} values in cell-free systems .
  • Metabolic Stability Tests : Incubate with liver microsomes (human or rodent) and quantify degradation via LC-MS/MS. Compare half-life (t1/2_{1/2}) under varying pH and temperature .
  • Reactive Intermediate Trapping : Add glutathione (GSH) to incubation mixtures and monitor adduct formation via HRMS to assess potential toxicity .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituents at the 4-hydrazino position (e.g., methyl, acetyl) and compare activity in enzymatic assays .
  • 3D-QSAR Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins. Validate with IC50_{50} data from dose-response curves .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., trifluoromethyl for lipophilicity, hydrazino for hydrogen bonding) using comparative molecular field analysis (CoMFA) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride
Reactant of Route 2
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4-Hydrazino 8-trifluoromethyl-quinoline hydrochloride

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